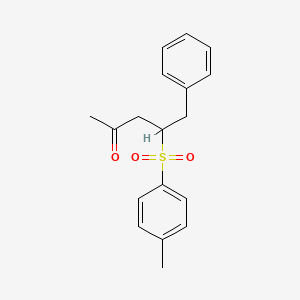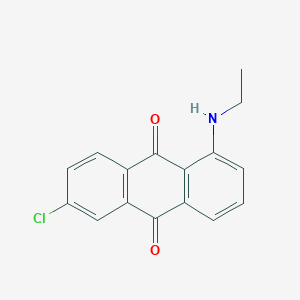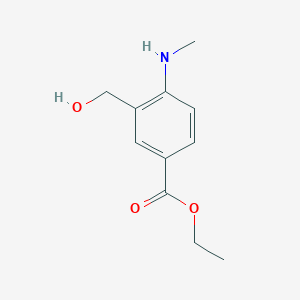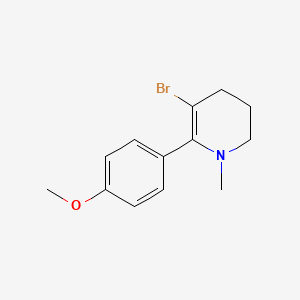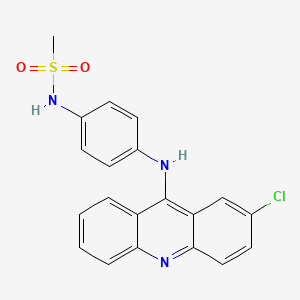
Diphenyl (trimethylsilyl)methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (trimethylsilyl)methyl phosphate is an organophosphorus compound characterized by the presence of both phenyl and trimethylsilyl groups attached to a phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (trimethylsilyl)methyl phosphate typically involves the reaction of diphenylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(C6H5)2P+(CH3)3SiCl→(C6H5)2P−Si(CH3)3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (trimethylsilyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis to form phosphonic acids and silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halides and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with trimethylsilyl halides often used to cleave the C-O bond.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphonic acids and silanols.
Applications De Recherche Scientifique
Diphenyl (trimethylsilyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of diphenyl (trimethylsilyl)methyl phosphate involves its interaction with molecular targets through its phosphate and trimethylsilyl groups. These interactions can lead to the formation of stable complexes with metals or other substrates, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Contains only the trimethylsilyl group, leading to different reactivity.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
Diphenyl (trimethylsilyl)methyl phosphate is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct steric and electronic properties. This makes it a versatile reagent in various chemical reactions and applications.
Propriétés
Numéro CAS |
61357-03-7 |
|---|---|
Formule moléculaire |
C16H21O4PSi |
Poids moléculaire |
336.39 g/mol |
Nom IUPAC |
diphenyl trimethylsilylmethyl phosphate |
InChI |
InChI=1S/C16H21O4PSi/c1-22(2,3)14-18-21(17,19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
HZRCQSUJIUKZIB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


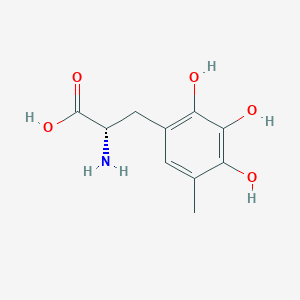

![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![2,4,6-Trinitrophenol--3,6-dimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14591902.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
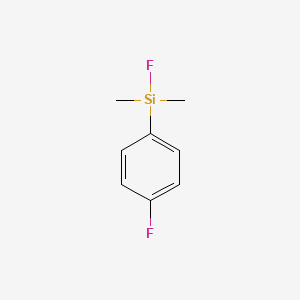
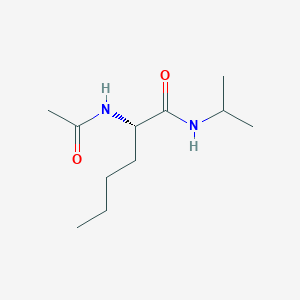
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
